molecular formula C18H17N3O3S2 B2518110 Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate CAS No. 391874-93-4

Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate

Cat. No. B2518110
CAS RN: 391874-93-4
M. Wt: 387.47
InChI Key: WRKCVCRDKVXLOW-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate” is a complex organic molecule. It contains a naphthalene moiety (a polycyclic aromatic hydrocarbon), a thiadiazole ring (a heterocyclic compound containing sulfur and nitrogen), and an ester group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The naphthalene moiety would contribute significant aromatic character to the molecule .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, we can infer some potential reactivity based on its functional groups. The thiadiazole ring might participate in nucleophilic substitution reactions . The ester group could undergo hydrolysis, reduction, or other reactions common to esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could impact its solubility .

Scientific Research Applications

Chemical Synthesis and Pharmacological Evaluation

Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate and its analogs are primarily investigated for their potential in chemical synthesis and pharmacological applications. For instance, analogs like BPTES have been studied for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), exploring the therapeutic potential of GLS inhibition in oncology. Truncated analogs of BPTES have shown similar potency while offering improved drug-like properties, including better aqueous solubility, suggesting their applicability in developing more effective cancer treatments (Shukla et al., 2012).

Protective Activities Against DNA Damage

Research on 2-naphthyl ethers and their derivatives has unveiled their protective activities against DNA damage. Specifically, compounds synthesized from reactions involving 2-naphthaloxyacetic acid have been tested for their ability to protect DNA from damage induced by bleomycin-iron complexes. These studies highlight the potential of such compounds in mitigating chromogen formation between damaged DNA and thiobarbituric acid, underscoring their relevance in developing therapeutic strategies against oxidative stress-related diseases (Abdel-Wahab, El-Ahl, & Badria, 2009).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds incorporating the naphthalen-2-yl moiety has been explored for their varied biological activities. For example, ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives have been synthesized and evaluated for antibacterial and antifungal activities. Such studies contribute to the ongoing search for new antimicrobial agents, with these compounds showing promise against both Gram-positive and Gram-negative bacterial strains, as well as various fungal strains (Patel & Patel, 2017).

Fluorescence Modulation in Polymorphic Crystals

Investigations into the polymorphic crystals of naphthalenesulfonic acid derivatives have provided insights into their reversible transformation and fluorescence modulation. These studies reveal how mechanical grinding and heat treatment can induce transformations between different crystal forms, affecting their luminescent properties. Such research underscores the potential of these compounds in developing materials with tunable optical properties, relevant for applications in sensing, imaging, and photonics (Yamamoto et al., 2009).

Future Directions

The study of thiadiazole derivatives is an active area of research due to their diverse biological activities . Future research could explore the potential applications of this compound in medicinal chemistry or other fields.

properties

IUPAC Name

ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-3-24-16(23)11(2)25-18-21-20-17(26-18)19-15(22)14-9-8-12-6-4-5-7-13(12)10-14/h4-11H,3H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKCVCRDKVXLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate

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